molecular formula C7H13BrO B1281898 7-Bromoheptanal CAS No. 54005-84-4

7-Bromoheptanal

Cat. No. B1281898
CAS RN: 54005-84-4
M. Wt: 193.08 g/mol
InChI Key: UXHBEJHWPUSRJH-UHFFFAOYSA-N
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Description

7-Bromoheptanal is a compound that is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant to 7-Bromoheptanal. For instance, bromoallenes are used as intermediates in the synthesis of medium-sized heterocycles, suggesting that brominated compounds can be versatile in organic synthesis .

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For example, the palladium(0)-catalyzed synthesis of medium-sized heterocycles utilizes bromoallenes as an allyl dication equivalent, indicating that brominated precursors can be effectively used in cyclization reactions to produce complex structures . Similarly, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes involves nucleophilic substitution at the 7-position by various nucleophiles, which could be analogous to the functionalization of heptanal at the 7-position .

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite diverse, as seen in the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione, where the solid-state crystal structure was characterized by X-ray diffraction . This suggests that 7-Bromoheptanal could also have a well-defined molecular structure that can be studied using similar techniques.

Chemical Reactions Analysis

Brominated compounds are shown to participate in a variety of chemical reactions. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid from a dibrominated precursor involves a key step of double alkylation . This indicates that 7-Bromoheptanal could also undergo reactions such as alkylation or nucleophilic substitution, given the presence of a reactive bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from studies such as the one on 1,7-bis(4-bromophenyl)heptane-1,7-dione, where various spectral tools were used for physicochemical characterization . These studies provide a comprehensive understanding of the properties of brominated compounds, which could be extrapolated to 7-Bromoheptanal.

Scientific Research Applications

Glutathione Depletion in Hepatocytes

Research by Khan and O'Brien (1991) investigated the impact of bromoalkanes, including bromoheptane, on intracellular glutathione (GSH) levels in rat hepatocytes. They found that bromoheptane significantly depleted GSH without causing cytotoxicity, indicating its potential for studying the role of GSH in xenobiotic cytotoxicity (Khan & O'Brien, 1991).

Synthesis of Pheromones

Tao et al. (2013) developed practical procedures for the synthesis of 7-bromo-(Z,E)-4,6-heptadienal, a component in the synthesis of pheromones like (Z,E)-9,11-hexadecadienal. This synthesis approach is efficient and stereoselective, highlighting the use of bromoheptanal in creating pheromones (Tao et al., 2013).

Bromoalkynylation in Organic Synthesis

Li et al. (2011) explored the use of bromoalkynes in organic synthesis, focusing on the bromoalkynylation of internal alkynes. They demonstrated the synthesis of complex molecules such as 7-alkynyl norbornanes and cyclobutenyl halides, showcasing the versatility of bromoalkanes in chemical synthesis (Li et al., 2011).

Cyclisation of Unsaturated Epoxides

Gash et al. (1989) studied the cyclisation of unsaturated epoxides, including 7-bromo-5,6-epoxyheptene derivatives. Their research revealed important insights into the formation and behavior of free radical intermediates in such reactions (Gash et al., 1989).

Reaction with Activated Magnesium

Ando et al. (1981) reported on the reaction of 7-bromo-7-chlorobicyclo[4.1.0] heptane with activated magnesium, yielding 7-bromobicyclo[4.1.0] heptane. This study contributes to the understanding of reactions involving gem-dihalocyclopropanes (Ando et al., 1981).

properties

IUPAC Name

7-bromoheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHBEJHWPUSRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499529
Record name 7-Bromoheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoheptanal

CAS RN

54005-84-4
Record name 7-Bromoheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 8.5 g of 7-bromoheptanoic acid t-butyl ester (prepared as described in Reference Example 1) in 80 ml of methylene chloride was added dropwise 18.2 ml of a 25% solution of diisobutyl alminium hydride in toluene at -78° C. over a period of 1 hours. The solution was stirred at the same temperature, to which was added 5 ml of methanol at from 0° C. to 10° C. and then added 10 ml of water, and the mixture was stirred at 30° C. to 40° C. for 1 hour. The deposited crystals were filtered out, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of methylene and chloride and cyclohexane (1:1) as an eluent to give 5.28 g of the title compound having the following physical characteristic:
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8.5 g
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Synthesis routes and methods II

Procedure details

A solution of 8-bromo-1-octene (5.0 g, 0.026 mol) in 25 mL of MeOH and 5 mL of CH2Cl2 was cooled to -40° C. and treated with O3 while the mixture was cooled to -50 to -60° C. After 30 min the mixture turned bluish and after another 10 min of O3 treatment the mixture was purged with a stream of N2 for 5 min. With the mixture still at -50° C. and covered with a blanket of N2, 2.5 mL of dimethylsulfide was added. This mixture was stirred for 1 h at -40° C., 1 h at -20° C. and then allowed to warm to -10° C. over 1 h. A vacuum from the water aspiration was applied to remove some of the excess dimethylsulfide, and the residue concentrated further on a rotary evaporator (house vacuum). The residue was treated with 10 mL of water and this mixture was extracted with hexane; the organic extracts were washed with water, then brine, dried (MgSO4) and concentrated. A portion of the crude product (0.7 g) was chromatographed under pressure to give 7-bromoheptaldehyde: NMR (CDCl3) δ1.41 (m, 4H), 1.63 (m, 2H), 1.87 (m, 2H), 2.45 (m, 2H), 3.41 (m, 2H), 9.78 (s, 1H).
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5 g
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
HJ Xu, L Stefan, R Haudecoeur, S Vuong… - Organic & …, 2012 - pubs.rsc.org
… Under nitrogen, 3 mmol of 7-bromoheptanal 1 (0.58 g) and 3 mmol of pyrrole (0.20 g) were dissolved in 200 mL of chloroform. The solution was purged by nitrogen for 2 h. Still under …
Number of citations: 36 pubs.rsc.org
F Pinot, H Bosch, C Alayrac, C Mioskowski… - Plant …, 1993 - academic.oup.com
… of (7-hydroxyoctyl)-triphenylphosphonium bromide, generated by means of 2 eq of lithium diisopropylamide in tetrahydrofuran at -4OoC, was reacted with 1 eq of 7-bromoheptanal to …
Number of citations: 37 academic.oup.com
NA Porter, VHT Chang, DR Magnin… - Journal of the American …, 1988 - ACS Publications
… For synthesis of the alkyne 10, acetyleniccoupling of 4-pentynol with 1,7-dibromoheptane gives the basic carbon framework, while Wittig coupling of 7-bromoheptanal gives thebromo …
Number of citations: 101 pubs.acs.org
TPA Hari, BI Wilke, JA Davey… - The Journal of Organic …, 2016 - ACS Publications
… The synthesis began with the HWE-coupling of the phosphonate, generated from addition of dimethyl methylphosphonate to the acid 26, (47) and 7-bromoheptanal (27), to yield the …
Number of citations: 8 pubs.acs.org
D Enders, D Bartzen - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
An efficient and highly enantioselective (ee > 97%) total synthesis of the ladybug defence alkaloid (17R,9Z)‐1,17‐diaminooctadec‐9‐ene [(R,Z)‐1, harmonine] in good overall yield is …
J Zakrzewski, J Grodner, JM Bobbitt, M Karpińska - Synthesis, 2007 - thieme-connect.com
Unsaturated primary alcohols and ω-haloalkanols, all applied in pheromone synthesis, are oxidized to the corresponding aldehydes using 4-acetylamino-2, 2, 6, 6-tetramethylpiperidine-…
Number of citations: 14 www.thieme-connect.com
D Gryko, J Li, JR Diers, KM Roth, DF Bocian… - Journal of Materials …, 2001 - pubs.rsc.org
… of KSAc with 7-bromoheptanal at high concentration (0.34 M) did not give the corresponding byproduct. (2) A related reaction of 5 equiv. of KSAc with meso-tetrakis(3-…
Number of citations: 147 pubs.rsc.org
H Ichio, H Murakami, YC Chen… - The Journal of …, 2017 - ACS Publications
A palladium-catalyzed reaction for preparing various endocyclic allenes was developed. The substrates for the reaction were readily available ω-(pronucleophile-tethered)-3-bromo-1,3-…
Number of citations: 5 pubs.acs.org
GC Andrews - 1974 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 SLLLGLGGGGGGGG GGG aLLLL This material was produced from a microfilm copy of the …
Number of citations: 1 search.proquest.com
MR Palovich - 1996 - search.proquest.com
Subjecting bromo-acylgermanes to radical reaction conditions produces cyclic ketones in high yields. Acylgermanes undergoing cyclization via either 3-exo, 5-exo or 6-exo fashion …
Number of citations: 2 search.proquest.com

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